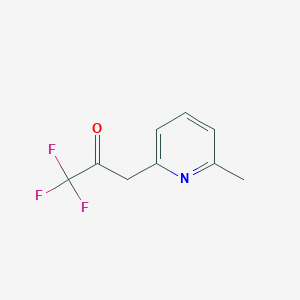

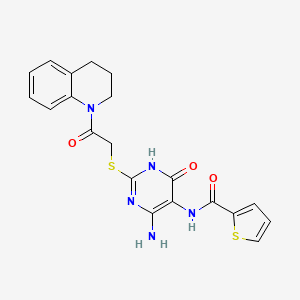

![molecular formula C20H17N3O2S2 B2969168 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 923484-55-3](/img/structure/B2969168.png)

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

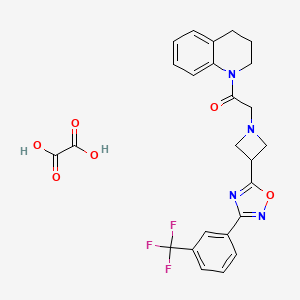

The compound “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings. It has a benzothiazole ring, which is a type of aromatic heterocycle with a fused benzene and thiazole ring. It also contains an acetamide group, which is a carboxamide derived from acetic acid, and an ethoxyphenyl group, which is a phenyl ring with an ethoxy substituent .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole ring is aromatic and planar, while the thiazole ring is also aromatic but less planar due to the presence of the sulfur atom . The acetamide group would have a trigonal planar geometry around the carbonyl carbon and a tetrahedral geometry around the nitrogen .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzothiazole ring, being aromatic, could undergo electrophilic aromatic substitution reactions . The acetamide group could undergo hydrolysis to form acetic acid and an amine . The ethoxy group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific solvent .科学的研究の応用

Antitumor Activity

Derivatives of benzothiazole, including compounds structurally related to N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide, have been synthesized and evaluated for their antitumor activity. Studies have shown that certain benzothiazole derivatives exhibit considerable anticancer activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Yurttaş, Tay, & Demirayak, 2015).

Antioxidant and Anti-inflammatory Compounds

Novel compounds including N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and their benzothiazole derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory activities. Certain compounds have shown good efficacy in DPPH radical scavenging and anti-inflammatory activity, indicating their potential in treating oxidative stress and inflammation-related conditions (Koppireddi et al., 2013).

Antimicrobial Agents

Research has also focused on the synthesis of novel benzothiazole derivatives with antimicrobial properties. These compounds have been evaluated against various bacterial and fungal species, showing potent antimicrobial activity. Such studies underline the potential of benzothiazole derivatives as templates for developing new antimicrobial agents (Incerti et al., 2017).

Analgesic Activity

Acetamide derivatives, including those related to this compound, have been synthesized and their analgesic activities investigated. Some derivatives have shown significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in animal models, suggesting their potential as analgesic agents (Kaplancıklı et al., 2012).

Molecular Docking and Anti-inflammatory Activity

Benzothiazole derivatives have been designed, synthesized, and computationally studied for their binding interactions with cyclooxygenase-2 (COX-2) enzyme, alongside in vivo analgesic and anti-inflammatory activity evaluations. Findings suggest that certain derivatives display significant anti-inflammatory and analgesic effects, highlighting their potential as nonsteroidal anti-inflammatory drug (NSAID) candidates (Kumar et al., 2020).

将来の方向性

The study of benzothiazole derivatives is a very active area of research, with potential applications in medicinal chemistry, particularly in the development of new antimicrobial and antitumor drugs . Further studies could explore the biological activity of this specific compound, as well as potential methods for its synthesis .

作用機序

Target of Action

Benzothiazole-based compounds have been found to exhibit potent activity against various bacterial strains, including Staphylococcus aureus . They are also known for their anti-tubercular activity, with some derivatives showing better inhibition potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives often work by interacting with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .

Biochemical Pathways

Benzothiazole derivatives are known to interfere with various bacterial processes, which can lead to the inhibition of bacterial growth .

Pharmacokinetics

Some benzothiazole derivatives have been shown to have favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives are generally known to inhibit the growth of bacteria, leading to their death .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of benzothiazole derivatives .

特性

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S2/c1-2-25-14-9-7-13(8-10-14)11-18(24)23-20-22-16(12-26-20)19-21-15-5-3-4-6-17(15)27-19/h3-10,12H,2,11H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVWBBVOOYHJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

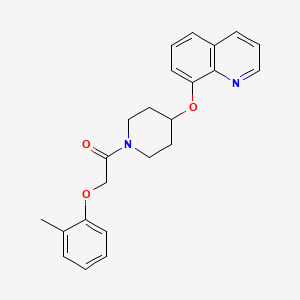

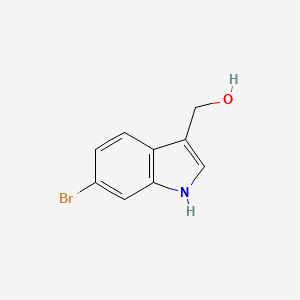

![(2-{[2-(4-Methylphenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2969093.png)

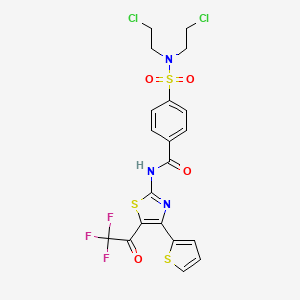

![5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile](/img/structure/B2969095.png)

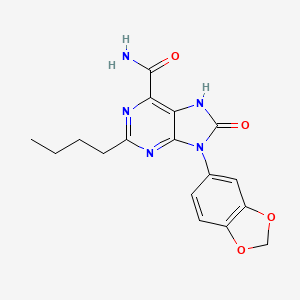

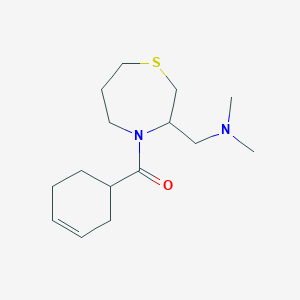

![5-[(dimethylamino)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2969096.png)

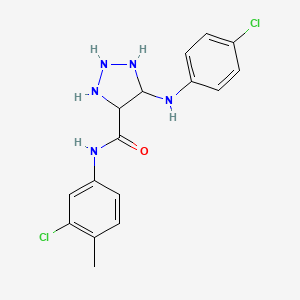

![1-(3-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2969104.png)

![N-(3,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2969105.png)